1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one
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Description
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one is a useful research compound. Its molecular formula is C16H19F2NO and its molecular weight is 279.331. The purity is usually 95%.
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Scientific Research Applications
Heterospirocyclic Compounds in Peptide Synthesis
Heterospirocyclic compounds have been explored for their utility in peptide synthesis. For example, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been performed, demonstrating its potential as a novel class of dipeptide synthons. This compound shows expected reactions with carboxylic acids and thioacids, proving useful in the synthesis of peptides such as the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter et al., 2000).
Electrophilic Fluorination Agents
Research on N-halogeno compounds has produced electrophilic fluorinating agents derived from nitrogen heterocycles, showcasing the versatility of fluorinated compounds in chemical synthesis (Banks et al., 1997).
Reduction of Thermoset Shrinkage
The use of ytterbium and lanthanum triflates to cure mixtures containing spirocyclic compounds has been investigated to reduce the shrinkage of thermosets, highlighting the importance of such compounds in materials science (González et al., 2006).
Fluorinated Compounds in Organic Synthesis
The synthesis and reactions of fluorinated compounds, such as the conversion of substituted (difluoroiodo)arenes into various difluoroethanes and the investigation of hexafluoro-1,2-epoxypropane reactions, underline the broad applicability of fluorinated organics in creating valuable chemical entities (Gregorčič et al., 1977) and (Kawa et al., 1980).
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO/c1-12-3-2-4-13(9-12)10-14(20)19-7-5-15(6-8-19)11-16(15,17)18/h2-4,9H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCAKTVWOGEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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